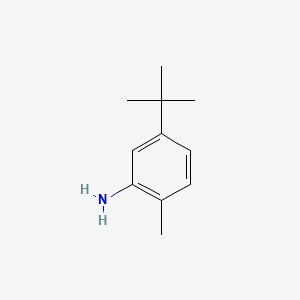

5-Tert-butyl-2-methylaniline

Descripción general

Descripción

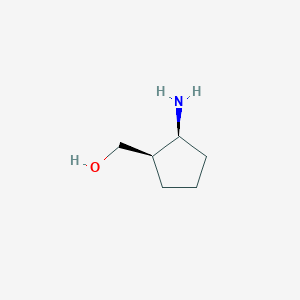

5-Tert-butyl-2-methylaniline is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 .

Synthesis Analysis

The synthesis of compounds similar to 5-Tert-butyl-2-methylaniline has been reported in the literature . For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-methylaniline consists of a central phenyl ring with a tert-butyl group and a methyl group attached . The exact structure can be determined using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-Tert-butyl-2-methylaniline has been studied. For example, the reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-2-methylaniline such as density, boiling point, and melting point are not explicitly mentioned in the available resources .

Aplicaciones Científicas De Investigación

Synthetic Applications in Pharmaceutical Compounds

5-Tert-butyl-2-methylaniline serves as a crucial intermediate in the synthesis of various biologically active compounds. A notable example is its role in the synthesis of omisertinib (AZD9291), an important medication used in cancer treatment. The compound has been synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through a series of steps including acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).

Antioxidant Properties and Applications

5-Tert-butyl-2-methylaniline derivatives, like 3,5-di-tert-butyl-4-hydroxytoluene (BHT), have been studied for their antioxidant properties. These compounds have shown significant effects in reducing aflatoxin B1 - DNA adduct formation in vivo in rat livers and kidneys. This indicates their potential role in preventing DNA damage and possibly in reducing cancer risk (Kensler et al., 1985).

Role in Cancer Research and Drug Development

Studies involving derivatives of 5-Tert-butyl-2-methylaniline have explored their potential in cancer research and drug development. One study investigated the acute oral toxicity of organotin compounds containing a fragment of 2,6-di-tert-butylphenol, aiming to evaluate their safety as pharmaceutical substances. The findings revealed that modifications in the tin-organic molecules could lead to the creation of new classes of anticancer drugs, with some derivatives showing reduced toxicity and potential for further research in experimental oncology (Dodokhova et al., 2021).

Enzyme Induction and Detoxifying Effects

Derivatives of 5-Tert-butyl-2-methylaniline, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA), have been found to induce detoxifying enzymes in the liver and peripheral tissues. This enzyme induction shows specificity with respect to the chemical nature of the inducer, the target tissue, and the enzymes elevated, indicating their potential use in modulating biological pathways for therapeutic purposes (De Long et al., 1985).

Implications in Genetic and Cellular Studies

5-Tert-butyl-2-methylaniline and its derivatives have also been used in genetic and cellular studies. For instance, the alkyl halides derived from it have been investigated for their carcinogenic potential in lung adenoma production in mice, providing insights into the mechanisms of carcinogenesis and the potential role of these compounds in cancer research (Poirier et al., 1975).

Safety and Hazards

Direcciones Futuras

The future directions for the study of 5-Tert-butyl-2-methylaniline could involve further exploration of its synthesis, reactivity, and potential applications. For instance, tagging proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility .

Mecanismo De Acción

Mode of Action

It has been used as a reagent in chemical reactions, such as the suzuki–miyaura coupling , and in the tagging of proteins with tert-butyl (tBu) groups for NMR studies of macromolecular complexes . In these contexts, the compound interacts with its targets to facilitate the desired chemical transformations.

Biochemical Pathways

In the context of suzuki–miyaura coupling, this compound could potentially be involved in the formation of carbon-carbon bonds . In the context of NMR studies, it has been used to tag proteins, potentially affecting their structural and dynamic properties .

Result of Action

In the context of chemical reactions, this compound can facilitate the formation of new bonds and structures .

Propiedades

IUPAC Name |

5-tert-butyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZTGFXIQPWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517876 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85336-17-0 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)